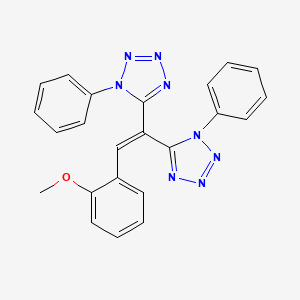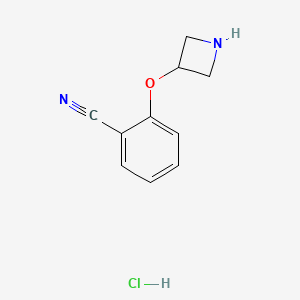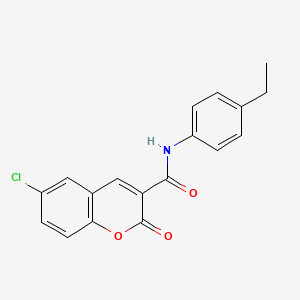
1-Methyl-4-(trifluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(trifluoromethyl)naphthalene is a chemical compound with the molecular formula C12H9F3 . It is used in various applications and is available from several suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring with a methyl group attached at the 1-position and a trifluoromethyl group attached at the 4-position .Aplicaciones Científicas De Investigación
1. Electron Acceptors in Organic Chemistry
1-Methyl-4-(trifluoromethyl)naphthalene, a trifluoromethylated naphthalene derivative, has been studied for its properties as an electron acceptor. Research on electron-deficient perylene and naphthalene imides and diimides, including trifluoromethylated versions, revealed that trifluoromethylation makes their one-electron reduction potentials more positive relative to their unsubstituted counterparts while maintaining other properties (Roznyatovskiy et al., 2014).
2. Kinetics in Methylation Reactions
Methylation of naphthalene, a process relevant in the production of polyethylene naphthalate, involves derivatives like this compound. The kinetics of naphthalene methylation over Fe/ZSM-5 zeolite catalysts have been studied, offering insights into reaction rate equations and the effects of temperature and space velocity on the conversion and selectivity of methylation products (Güleç et al., 2017).
3. Synthesis of Polyimides
Research has shown the utility of trifluoromethylated naphthalene derivatives in synthesizing novel fluorinated polyimides. These polymers, synthesized from diamines like 1,5-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, exhibit properties such as high thermal stability, solubility in polar solvents, and suitable dielectric constants, making them useful in various industrial applications (Hsiao et al., 2004).
4. Neutron Diffraction Studies
The structure and behavior of dimethylnaphthalene molecules, closely related to this compound, have been explored using neutron diffraction. This study provides insights into the steric effects and molecular motions within these compounds, which is crucial for understanding their chemical behavior (Wilson & Nowell, 2000).
Safety and Hazards
Propiedades
IUPAC Name |
1-methyl-4-(trifluoromethyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3/c1-8-6-7-11(12(13,14)15)10-5-3-2-4-9(8)10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTBAVNWQOCMIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2409977.png)
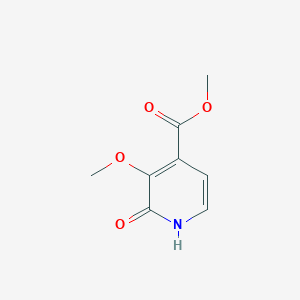

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2409981.png)
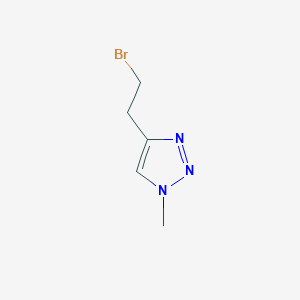
![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)
![1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409985.png)
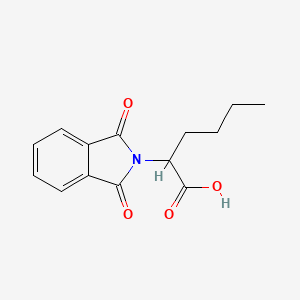
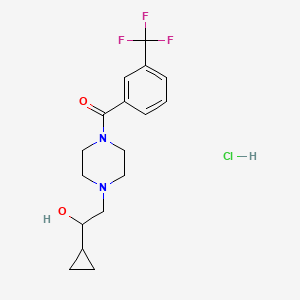
![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2409992.png)
![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2409993.png)
